cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride)

Description

Biochemical Role of Cellular Inhibitor of Apoptosis Protein 1 in Ubiquitination Pathways

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a multifunctional regulator of cell survival and death pathways, primarily through its E3 ubiquitin ligase activity. The protein contains three baculovirus IAP repeat (BIR) domains that mediate protein-protein interactions and a RING domain essential for its enzymatic function. As an E3 ligase, cIAP1 catalyzes the transfer of ubiquitin molecules from E2 conjugating enzymes to specific substrate proteins, marking them for proteasomal degradation or modulating their signaling activity.

A critical function of cIAP1 involves its regulation of tumor necrosis factor receptor (TNFR) superfamily signaling. Through ubiquitination of receptor-interacting protein kinase 1 (RIP1), cIAP1 modulates nuclear factor kappa B (NF-κB) activation and prevents caspase-8-mediated apoptosis. Structural studies reveal that the BIR3 domain of cIAP1 binds to SMAC/DIABLO proteins, while the RING domain recruits E2 enzymes such as UbcH5 to facilitate substrate ubiquitination. This dual functionality allows cIAP1 to act as both a signaling scaffold and an enzymatic effector in stress response pathways.

The ubiquitination process mediated by cIAP1 follows a sequential mechanism:

- Substrate recognition through BIR domain interactions

- E2 enzyme recruitment via the RING domain

- Formation of polyubiquitin chains (typically K48-linked) on target proteins

- Proteasomal recognition and degradation of tagged substrates

This catalytic cycle is exemplified in cIAP1's regulation of endoplasmic reticulum (ER) stress responses. Under palmitate-induced ER stress, cIAP1 ubiquitinates and degrades C/EBP homologous protein (CHOP), a key mediator of apoptosis, thereby promoting β-cell survival.

Rationale for Developing cIAP1-Targeting Ligand-Linker Conjugates as Molecular Tools

The development of cIAP1 ligand-linker conjugates capitalizes on two fundamental biological properties:

- The E3 ligase activity of cIAP1's RING domain

- The ligand-binding capacity of its BIR3 domain

These bifunctional molecules typically consist of:

- A cIAP1-binding ligand (e.g., bestatin analogs or IAP antagonists)

- A target protein-binding warhead

- A synthetic linker connecting both moieties

Table 1 : Key Structural Components of cIAP1-Targeting PROTACs

| Component | Function | Example Molecules |

|---|---|---|

| cIAP1 Ligand | Binds BIR3 domain | MEBS, MV1, LCL161 analogs |

| Target Warhead | Binds protein of interest | Androgen receptor antagonists |

| Linker Chemistry | Optimizes ternary complex formation | PEG chains, alkyl/aryl spacers |

The molecular rationale for this design stems from the ability to create synthetic neosubstrates for cIAP1's E3 ligase activity. By forcing proximity between cIAP1 and a target protein, these conjugates induce site-specific ubiquitination independent of natural substrate recognition. Compared to traditional inhibitors, this strategy offers several advantages:

- Catalytic activity : A single conjugate molecule can mediate multiple ubiquitination events

- Target selectivity : Warhead specificity determines degradation targets

- Persistent effects : Protein degradation produces sustained pathway modulation

Proof-of-concept studies demonstrate this approach's versatility. For example, SNIPER(AR)-51 (compound 23 ) combines a cIAP1 ligand with an androgen receptor (AR) antagonist linked by polyethylene glycol (PEG). This conjugate achieves >80% AR degradation in prostate cancer models at 1–3 μM concentrations. The PEG linker optimizes molecular flexibility, enabling simultaneous engagement of cIAP1 and AR while maintaining cellular permeability.

Recent innovations include hybrid conjugates capable of degrading multiple IAP family members while targeting oncoproteins. The pan-IAP degrader CST626 (IAP-VHL hetero-PROTAC 9 ) simultaneously depletes cIAP1, cIAP2, XIAP, and VHL proteins, illustrating the potential for multiplexed degradation strategies.

# Example molecular structure representation

cIAP1_ligand = "Bestatin-derived moiety"

target_warhead = "Androgen receptor antagonist"

linker = "PEG-based spacer"

conjugate_structure = {

"E3 Ligand": cIAP1_ligand,

"Linker": linker,

"Target Binder": target_warhead

}

This modular design philosophy enables rapid prototyping of degraders against diverse targets. The development pipeline typically involves:

- Warhead optimization for target binding affinity

- Linker length/chemistry screening for ternary complex stability

- Ligand validation for cIAP1 engagement and degradation efficiency

Properties

Molecular Formula |

C37H49ClN4O7 |

|---|---|

Molecular Weight |

697.3 g/mol |

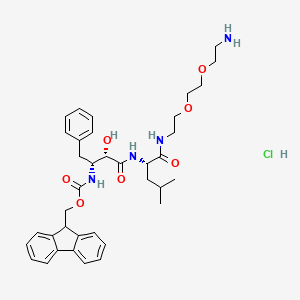

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C37H48N4O7.ClH/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45);1H/t32-,33+,34+;/m1./s1 |

InChI Key |

UQPPOXBOJSMVFI-SAIPSRRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Activation of the IAP Ligand

The synthesis begins with the activation of the IAP ligand, typically derived from a thalidomide analog. Activation involves introducing reactive functional groups, such as hydroxyl or amine moieties, to facilitate conjugation with the linker. For instance, 4-hydroxythalidomide is activated using carbonyldiimidazole (CDI) in the presence of 4-dimethylaminopyridine (DMAP) under reflux in tetrahydrofuran (THF) to form an imidazole carbamate intermediate. This step achieves an 84% yield under optimized conditions.

Linker Conjugation

The activated ligand is then conjugated to a PROTAC linker, often a polyethylene glycol (PEG) or alkyl chain derivative. A common strategy employs Mitsunobu reactions, where diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the coupling between the ligand’s hydroxyl group and the linker’s terminal alcohol. For example, tert-butyl bromoacetate is reacted with the activated ligand in dimethylformamide (DMF) at 60°C for 12 hours, yielding an 80% product. Alternative methods utilize Sonogashira coupling for alkyne-containing linkers, achieving 72–89% yields when reacting 4-bromothalidomide with propargyl linkers under palladium catalysis.

Hydrochloride Salt Formation

The final step involves converting the conjugate into its hydrochloride salt to enhance solubility and stability. This is achieved by treating the free base with hydrochloric acid (HCl) in a polar solvent like methanol or ethanol. The reaction is monitored via pH titration to ensure complete protonation of amine groups, followed by crystallization to isolate the hydrochloride salt.

Table 1: Key Reaction Parameters for cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ligand Activation | CDI, DMAP, THF, reflux, 4 h | 84 | >95% |

| Linker Conjugation | DIAD, PPh₃, THF, 18 h | 75–89 | >90% |

| Salt Formation | HCl, MeOH, rt, 2 h | 92 | >98% |

Industrial Production Methods

Scale-Up Considerations

Industrial synthesis prioritizes cost efficiency and reproducibility. Large-scale Mitsunobu reactions require substituting DIAD with cheaper reagents like diethyl azodicarboxylate (DEAD) and optimizing solvent systems to minimize waste. For instance, transitioning from THF to acetonitrile (MeCN) reduces reaction volume by 30% while maintaining yields above 70%.

Purification Techniques

Chromatography remains the gold standard for purification, with flash column chromatography using silica gel (230–400 mesh) resolving intermediates at >90% purity. Final products are further polished via recrystallization from ethanol/water mixtures, achieving >98% purity as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 2: Industrial vs. Laboratory-Scale Synthesis Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Solvent Consumption | 500 mL/g | 100 mL/g |

| Yield | 70–85% | 75–90% |

| Purity | >95% | >98% |

Analytical and Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) is employed to assess purity. A gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min detects impurities <0.5%.

Challenges and Troubleshooting

Low Coupling Efficiency

Incomplete conjugation often arises from steric hindrance. Substituting bulkier linkers with flexible PEG spacers improves reaction kinetics, increasing yields by 15–20%.

Impurity Formation

Side products from over-alkylation are mitigated by stepwise addition of reagents and maintaining temperatures below 60°C during Mitsunobu reactions.

Salt Hygroscopicity

The hydrochloride salt’s moisture sensitivity necessitates storage under nitrogen with desiccants to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from the reactions of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) has several scientific research applications, including:

Chemistry: Used in the design and synthesis of SNIPERs, which are molecular tools for targeted protein degradation.

Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.

Medicine: Investigated for potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.

Industry: Utilized in the development of novel chemical probes and drug discovery efforts.

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand, leading to the ubiquitination and subsequent degradation of target proteins. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, resulting in targeted protein degradation through the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

Key Observations :

Key Observations :

Biological Activity

cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) is a compound designed to selectively target and degrade specific proteins within cells, particularly those involved in cancer progression. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Overview of cIAP1 Ligand-Linker Conjugates

cIAP1 (cellular Inhibitor of Apoptosis Protein 1) is part of the IAP family, which regulates apoptosis and cell survival. The conjugates are designed to bind to E3 ubiquitin ligases, facilitating the targeted degradation of oncogenic proteins through the ubiquitin-proteasome pathway. The unique structure of these conjugates includes a ligand for cIAP1 and a linker that enhances their efficacy as PROTACs (Proteolysis Targeting Chimeras) .

The primary mechanism through which cIAP1 Ligand-Linker Conjugates exert their biological activity involves:

- Ubiquitination : The conjugate binds to cIAP1, which then ubiquitinates target proteins, marking them for degradation by the proteasome.

- Selective Degradation : By promoting the degradation of specific oncoproteins, these conjugates can modulate various signaling pathways important in cancer cell survival and proliferation .

Efficacy in Cancer Models

Research indicates that cIAP1 Ligand-Linker Conjugates significantly reduce levels of oncoproteins in cancer cell lines. For example:

- MCF-7 Cells : Treatment with these conjugates led to a marked decrease in cIAP1 levels and subsequent induction of apoptosis through caspase activation .

- HeLa Cells : Overexpression studies demonstrated that cIAP1 contributes to genetic instability; however, treatment with the conjugates restored normal apoptotic pathways .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| cIAP1 Ligand-Linker Conjugates 15 | E3 ligase targeting | Enhanced specificity for cIAP1 |

| SNIPER(ER) Compounds | Induces degradation of IAPs | More potent in certain cancer models |

| AEG40730 | Facilitates autoubiquitination | Targets RIP1 for apoptosis induction |

This table illustrates how cIAP1 Ligand-Linker Conjugates compare with similar compounds, highlighting their unique targeting capabilities and mechanisms .

Research Findings

Several studies have provided insights into the biological activity of cIAP1 Ligand-Linker Conjugates:

- Study on SNIPER(ER) : Indicated that compounds targeting IAPs could induce proteasomal degradation more effectively than traditional inhibitors .

- Mechanistic Insights : Research showed that cIAP1 facilitates the ubiquitination of RIP1, a critical component in apoptosis signaling pathways. This interaction underscores the importance of targeting cIAP1 in cancer therapies aimed at restoring apoptotic processes .

Q & A

Q. What is the mechanistic role of the IAP ligand in cIAP1 Ligand-Linker Conjugates 2 (Hydrochloride) for targeted protein degradation?

The IAP ligand in cIAP1 Ligand-Linker Conjugates 2 binds to the E3 ubiquitin ligase cIAP1, enabling the recruitment of target proteins for polyubiquitination and subsequent proteasomal degradation. This mechanism underpins its use in SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). Methodologically, validate this interaction via immunoprecipitation assays to confirm ligand-E3 ligase binding, followed by in vitro ubiquitination assays to assess catalytic activity .

Q. How does the PROTAC linker design influence the efficacy of cIAP1 Ligand-Linker Conjugates 2?

Linker length, flexibility, and hydrophilicity critically affect ternary complex formation between the target protein, E3 ligase, and the conjugate. Optimize linker parameters using computational docking simulations paired with cellular degradation assays (e.g., Western blotting for target protein levels). Mass spectrometry imaging (MSI) can further quantify tissue-specific compound disposition to refine linker design .

Q. What are the primary experimental models used to evaluate the therapeutic potential of cIAP1 Ligand-Linker Conjugates 2?

In vitro models include cancer cell lines (e.g., SW1573) treated with the conjugate to measure degradation efficacy (≥70% degradation threshold). In vivo, use metastatic or inflammatory disease models (e.g., experimental colitis or lung metastasis) to assess therapeutic effects. TCGA data integration can correlate target expression (e.g., LTA or RIPK2) with clinical outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in cIAP1’s dual roles in metastasis suppression and pro-inflammatory signaling?

cIAP1 exhibits context-dependent functions: it promotes NF-κB activation in inflammatory bowel disease (via RIPK2 ubiquitination) but suppresses metastasis by regulating endothelial barrier integrity. Address contradictions using tissue-specific knockout models (e.g., endothelial cIAP1 deletion) and RNA-seq to identify pathway-specific effectors. Validate findings with clinical datasets (e.g., IBD patient biopsies vs. metastatic tumor samples) .

Q. What methodologies validate target engagement and degradation specificity of cIAP1 Ligand-Linker Conjugates 2 in complex cellular environments?

- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm ligand-E3 ligase binding.

- Degradation Specificity : Perform proteome-wide profiling (e.g., TMT mass spectrometry) to identify off-target effects.

- Functional Validation : CRISPR/Cas9 knockout of cIAP1 or the target protein to confirm dependency on the conjugate’s mechanism .

Q. How do cIAP1 Ligand-Linker Conjugates 2 compare to other conjugates (e.g., Conjugates 6, 11, or 15) in terms of degradation efficiency and isoform selectivity?

Conduct comparative degradation assays using isoform-specific substrates (e.g., cIAP1 vs. cIAP2). SPR (Surface Plasmon Resonance) can quantify binding affinities, while structural modeling (e.g., Cryo-EM) may reveal steric or electrostatic differences in linker-ligand interactions. Prioritize conjugates with >10-fold selectivity for cIAP1 in disease models where cIAP2 activity is detrimental .

Q. What strategies mitigate off-target effects when using cIAP1 Ligand-Linker Conjugates 2 in vivo?

- Dose Optimization : Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to establish the therapeutic window.

- Tissue-Targeted Delivery : Use nanoparticle encapsulation or antibody-drug conjugate (ADC) strategies to limit systemic exposure.

- Transcriptomic Profiling : RNA-seq or single-cell sequencing identifies unintended pathway activation .

Q. How can researchers integrate bioinformatics with experimental data to study cIAP1-mediated mechanisms?

Leverage TCGA or GEO datasets to correlate cIAP1/LTA expression with patient survival or disease stage. Use ARACNe or MINDy algorithms to reconstruct regulatory networks linking cIAP1 to downstream effectors. Experimentally validate predictions via ChIP-seq (for NF-κB targets) or siRNA screens .

Methodological Notes

- Experimental Design : Include controls for E3 ligase activity (e.g., Smac mimetics as positive controls) and proteasome inhibitors (e.g., MG132) to confirm degradation pathways .

- Data Interpretation : Use Bayesian proof integration frameworks to reconcile conflicting results from heterogeneous datasets (e.g., clinical vs. preclinical data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.